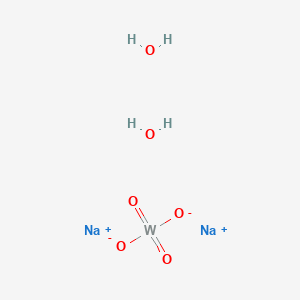

Sodium tungstate dihydrate

Beschreibung

Significance and Research Trajectory of Sodium Tungstate (B81510) Dihydrate

Sodium tungstate dihydrate holds considerable significance in academic and industrial research due to its diverse applications. It serves as a crucial precursor for the synthesis of other tungsten-based materials, including tungsten metal, tungstic acid, and various tungstates. samaterials.comvizagchemical.com The research trajectory of this compound has expanded from its initial uses to encompass advanced applications in catalysis, materials science, and analytical chemistry.

In the realm of catalysis , this compound is recognized for its role in various chemical reactions, particularly in organic synthesis. It is employed as a catalyst for oxidation and epoxidation reactions. researchgate.net Its ability to facilitate these reactions under mild conditions makes it a valuable tool for chemists.

The field of materials science utilizes this compound in the production of a wide array of materials. chemimpex.com It is a key ingredient in the synthesis of tungsten oxides, which are investigated for their photocatalytic, electrochromic, and sensing properties. smolecule.comjmaterenvironsci.com Furthermore, it is used in the creation of high-performance ceramics and materials for electronic components like capacitors and photovoltaic cells. chemimpex.commarketresearchfuture.com

In analytical chemistry , this compound functions as a reagent for the detection and quantification of various substances. chemimpex.comscharlab.com It is used in methods to analyze for phosphates and as a precipitant for alkaloids. chemimpex.comscharlab.com

Historical Context of Tungsten Compound Research and Na₂WO₄·2H₂O

The history of tungsten research dates back to the 18th century. In 1781, Carl Wilhelm Scheele identified a new acid, tungstic acid, from the mineral scheelite. itia.infowikipedia.org This discovery paved the way for the isolation of the element tungsten. In 1783, the Spanish de Elhuyar brothers successfully isolated tungsten by reducing tungstic acid with charcoal. itia.infonumberanalytics.com

The industrialization of tungsten chemistry was significantly advanced in 1847 when Robert Oxland patented a process for preparing sodium tungstate and reducing it to its metallic form. itia.infoitia.info This development was a critical step towards the broader application of tungsten and its compounds. Early applications included using tungsten salts to make colored cotton and fireproof fabrics. itia.infomining.com

The 20th century saw a dramatic expansion in the use of tungsten, particularly in the form of tungsten carbide for cutting tools and as filaments in incandescent light bulbs. itia.info Research into the chemical applications of tungsten compounds also grew, with new uses emerging in the oil industry for hydrotreating crude oils and as catalysts for treating exhaust gases. mining.com this compound has been a central compound in this research, serving as a versatile and accessible source of tungsten for developing new materials and catalytic processes. justdial.com

Scope and Objectives of Current Research on Na₂WO₄·2H₂O

Current research on this compound is focused on several key areas, aiming to leverage its properties for innovative applications. A primary objective is the development of novel and more efficient catalysts. Researchers are exploring its use in green chemistry, seeking to create environmentally friendly catalytic systems for oxidation and other organic transformations. researchgate.netresearchgate.net

In materials science, the focus is on synthesizing advanced nanomaterials. nanorh.com this compound serves as a precursor for producing tungsten oxide nanoparticles (WO₃ NPs) with tailored properties for applications in photocatalysis, sensors, and electrochromic devices. jmaterenvironsci.comscitepress.org Studies are investigating how synthesis conditions, such as precursor concentration, can influence the morphology and performance of these nanoparticles. scitepress.org

Another significant area of research is in environmental remediation. Scientists are investigating the use of this compound-derived materials for water treatment, specifically for the removal of pollutants like heavy metals, nitrates, and phosphates. vizagchemical.com The development of effective and sustainable methods for purifying water is a major goal of this research.

The following table provides a summary of the key research areas and objectives for this compound:

| Research Area | Key Objectives |

| Catalysis | Development of efficient and selective catalysts for organic synthesis, particularly for oxidation and epoxidation reactions. researchgate.netchemimpex.com |

| Materials Science | Synthesis of tungsten-based materials and nanomaterials with specific properties for use in electronics, optics, and energy storage. chemimpex.comnanorh.com |

| Analytical Chemistry | Use as a reagent in analytical methods for detecting and quantifying various substances. vizagchemical.comchemimpex.com |

| Environmental Remediation | Application in water treatment processes for the removal of pollutants and contaminants. vizagchemical.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

disodium;dioxido(dioxo)tungsten;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.2H2O.4O.W/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZFLQRLSGVIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O6W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13472-45-2 (Parent) | |

| Record name | Sodium tungstate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0032079 | |

| Record name | Sodium tungstate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; Effloresces in dry air; [Merck Index] White odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Sodium tungstate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10213-10-2 | |

| Record name | Sodium tungstate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tungstate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM TUNGSTATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1F4NY6U13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Preparation Methodologies of Sodium Tungstate Dihydrate and Tungsten Based Materials

Controlled Synthesis Techniques for High-Purity Na₂WO₄·2H₂O

The synthesis of high-purity sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) is fundamental for its application in various fields, including as a precursor for advanced tungsten-based materials. Methodologies for its preparation can be broadly categorized into solution-based and solid-state approaches.

Solution-based methods are the most common for the industrial production of sodium tungstate. These techniques involve the extraction of tungsten from its ores and subsequent purification.

One primary method is the alkaline digestion of tungsten ores. Wolframite, an iron manganese tungstate ((Fe,Mn)WO₄), is treated with a sodium hydroxide (NaOH) solution. This process converts the insoluble wolframite into soluble sodium tungstate, leaving behind iron and manganese hydroxides as precipitates. wikipedia.org A similar approach is used for scheelite (CaWO₄) ore, which is processed with sodium carbonate. wikipedia.org The resulting crude sodium tungstate solution can be purified through a series of steps involving precipitation and filtration to remove impurities. tungsten-powder.com

For laboratory-scale or high-purity applications, sodium tungstate can be synthesized by reacting tungstic acid (H₂WO₄) or tungstic anhydride (WO₃) with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous solution. stackexchange.com The reaction with hydrochloric acid can reverse this process, precipitating tungsten trioxide or its hydrates. wikipedia.org After the reaction, the solution is typically concentrated by heating, and upon cooling, Na₂WO₄·2H₂O crystallizes out. tungsten-powder.com The purity of the final product can be enhanced through recrystallization.

Solid-state synthesis offers an alternative route to produce anhydrous sodium tungstate, which can then be hydrated if necessary. The most direct solid-state method involves the high-temperature fusion of tungsten(VI) oxide (WO₃) with sodium carbonate (Na₂CO₃). stackexchange.comechemi.com In this process, a stoichiometric mixture of the two powdered reactants is heated until they melt and react, forming sodium tungstate and releasing carbon dioxide gas. This method is effective for producing the anhydrous salt directly. Another solid-state approach involves treating tungsten carbide with a mixture of sodium nitrate (B79036) and sodium hydroxide in a fusion process. wikipedia.org

While hydrothermal and solvothermal methods are powerful techniques for materials synthesis, they are not commonly employed for the direct preparation of sodium tungstate dihydrate itself. Instead, these methods extensively use Na₂WO₄·2H₂O as a water-soluble tungsten source or precursor to synthesize a wide array of other tungsten compounds. matec-conferences.orgtungsten-powder.com For instance, hydrothermal treatment of an acidified sodium tungstate solution is a standard procedure for producing various tungsten oxide hydrates and sodium tungsten bronzes. matec-conferences.orgresearchgate.net The literature focuses on the transformation of this compound under hydrothermal/solvothermal conditions rather than its formation via these routes.

Nanostructure Fabrication Utilizing Na₂WO₄·2H₂O as a Precursor

This compound is a critically important and widely used precursor for the bottom-up fabrication of tungsten-based nanomaterials due to its high solubility in water, stability, and ease of handling. By controlling reaction parameters in solution, a diverse range of nanostructures with tailored dimensionalities and morphologies can be achieved.

The synthesis of tungsten oxide (WO₃) and its hydrates (WO₃·nH₂O) in various nanoforms from a this compound precursor is well-established, particularly through hydrothermal and precipitation methods. researchgate.net In these syntheses, an aqueous solution of Na₂WO₄·2H₂O is typically acidified, often with hydrochloric acid, to induce the precipitation of tungstic acid, which then serves as an intermediate for the formation of tungsten oxide nanostructures under controlled conditions. matec-conferences.orgarxiv.org

The morphology of the resulting nanomaterials is highly dependent on the experimental parameters, such as pH, temperature, reaction time, and the presence of surfactants or structure-directing agents. For example, adjusting the pH and adding organic acids like citric acid or oxalic acid can control the particle size and shape. matec-conferences.orginstanano.com The use of salts like sodium chloride or potassium sulfate can also influence the growth mechanism and final morphology of the nanostructures. researchgate.netinstanano.comrsc.org Through careful tuning of these conditions, researchers have successfully fabricated zero-dimensional (0D) nanoparticles, one-dimensional (1D) nanorods, two-dimensional (2D) nanoplatelets, and complex three-dimensional (3D) hierarchical structures. matec-conferences.org

Table 1: Examples of Tungsten Oxide Nanomaterial Synthesis from Na₂WO₄·2H₂O Precursor

| Morphology (Dimensionality) | Method | Key Reactants & Additives | Experimental Conditions | Resulting Structure/Size |

|---|---|---|---|---|

| Nanoparticles (0D) | Hydrothermal | Na₂WO₄·2H₂O, HCl, NaCl | 180°C for 24 hours | WO₃ nanoparticles. researchgate.net |

| Nanoparticles (0D) | Hydrothermal | Na₂WO₄·2H₂O, HCl, Citric Acid, Na₂SO₄ | 180°C for 6-36 hours, pH 2 | WO₃ nanostructures, max particle size of 73 nm after 24 hours. matec-conferences.org |

| Nanorods (1D) | Hydrothermal | Na₂WO₄·2H₂O, Oxalic Acid, HCl, K₂SO₄ | 100°C for 24 hours, pH ~0.8 | WO₃ nanorods, ~150 nm diameter, ~1 µm length. instanano.com |

| Nanoplatelets (2D) | Acid Precipitation | Na₂WO₄·2H₂O, Nitric Acid | Aging for 30 days at room temperature | Nanoplatelets with a particle size of 200-600 nm. matec-conferences.org |

| Sponge-like Sub-microstructures (3D) | Precipitation | Na₂WO₄·2H₂O, Oxalic Acid, HCl, CTAB, PEG-6000 | Heating at 80°C for 1 hour | Amorphous, sponge-like WO₃ sub-microstructures. ijsr.net |

Beyond oxides, sodium tungstate can also serve as a precursor for the synthesis of zero-valent tungsten (W) nanoparticles. This transformation requires a strong chemical reduction to convert tungsten from its +6 oxidation state in the tungstate ion (WO₄²⁻) to its metallic state (W⁰).

One effective method is a controlled self-sustaining reduction, a type of combustion synthesis. In this approach, sodium tungstate is mixed with a powerful reducing agent, such as magnesium (Mg), and an additive like calcium fluoride (CaF₂). researchgate.netcambridge.org The reaction is initiated locally and propagates through the mixture in a self-sustaining wave, reaching high temperatures that facilitate the reduction. The addition of CaF₂ has been shown to enhance the conversion of Na₂WO₄ to tungsten and aids in sequestering sodium by forming sodium fluoride (NaF). researchgate.netcambridge.org This process can yield pure tungsten nanocrystals after post-combustion processing to remove byproducts like magnesium oxide and sodium salts. researchgate.net Depending on the reaction control, it is also possible to produce composite nanostructures consisting of a metallic tungsten core with tungsten oxide nanoflakes on the surface. researchgate.net

Control over Morphology and Crystallinity in Nanomaterial Synthesis

The synthesis of tungsten-based nanomaterials from this compound allows for precise control over their morphology and crystallinity, which in turn dictates their physical and chemical properties. Various synthesis techniques, such as hydrothermal methods, sol-gel, and precipitation, are employed to achieve desired nanostructures by carefully manipulating reaction parameters.

Hydrothermal synthesis is a versatile method for producing a range of tungsten oxide morphologies. For instance, by reacting this compound with hydrochloric acid in the presence of sodium sulfate, nanorods and nanobundles of sodium tungstate have been successfully prepared. researchgate.net The temperature and duration of the hydrothermal process are critical factors in controlling the final morphology and size of the nanostructures. researchgate.net In another study, tungsten trioxide (WO₃) nanoparticles were synthesized via a facile hydrothermal method where the operating temperature (ranging from 120 to 210 °C) was a key parameter in tailoring the structure and properties of the resulting material. researchgate.net The pH of the initial solution also plays a significant role; adjusting the pH level of a solution containing this compound, citric acid, and sodium sulfate to 2 with hydrochloric acid led to the formation of WO₃ nanostructures with a maximum particle size of 73 nm after 24 hours of hydrothermal treatment at 180 °C. matec-conferences.org

The sol-gel method offers another effective route to control the characteristics of tungsten oxide nanomaterials. By adding a 0.15 M sodium tungstate solution dropwise into nitric acid and allowing the mixture to age for 30 days at 25 °C, nanocrystalline tungsten oxide nanoplatelets with a particle size of 200-600 nm can be obtained. matec-conferences.org The aging process is crucial, with structural changes only becoming noticeable after 5 days. matec-conferences.org

Surfactant-assisted co-precipitation is also utilized to influence the morphology of the synthesized materials. The use of surfactants like CTAB and PEG-6000 in the precipitation of tungsten trioxide from this compound resulted in the formation of sponge-like sub-microstructures. ijsr.net While the as-prepared particles were amorphous, annealing at 400°C induced crystallinity. ijsr.net

Table 1: Influence of Synthesis Parameters on Tungsten-Based Nanomaterial Morphology

| Synthesis Method | Precursors | Key Parameters | Resulting Morphology |

|---|---|---|---|

| Hydrothermal | This compound, Hydrochloric acid, Sodium sulfate | Temperature, Time | Nanorods and Nanobundles |

| Hydrothermal | This compound, Hydrochloric acid | Operating Temperature (120-210 °C) | Tuned Nanoparticle Structure |

| Sol-Gel | Sodium tungstate, Nitric acid | Aging Time (30 days) | Nanoplatelets (200-600 nm) |

Synthesis of Novel Tungsten-Based Compounds and Composites

This compound serves as a crucial precursor for the synthesis of a wide array of advanced tungsten-based compounds and composites, including polyoxometalates, tungsten carbide, and doped tungsten oxides.

Polyoxometalates (POMs) are a class of metal-oxygen cluster compounds with diverse applications, particularly in catalysis. ijfans.org The synthesis of POMs typically involves the acidification of aqueous solutions containing metal-oxide anions, with sodium tungstate being a common source for tungstate anions. ijfans.orggla.ac.uk The process relies on the condensation of tetrahedral {WO₄} units into larger, octahedral {WO₆} assemblies as the pH of the solution is lowered. gla.ac.uk

The selection of the reaction medium, either acidic or alkaline, significantly influences the resulting POM structure. ijfans.org Acidic conditions generally favor the formation of discrete POM anions. ijfans.org A general approach involves dissolving sodium tungstate in water and then carefully acidifying the solution to induce the self-assembly of the tungstate clusters into the desired polyoxometalate structure. gla.ac.uk The complexity of the resulting POMs can be controlled by the choice of reactants and reaction conditions. For instance, a biogenic approach using tartaric acid, glutamic acid, and kombucha solvent has been employed to chemically modify and synthesize sodium polytungstate. nih.gov

Sodium tungstate is an important intermediate in the production of tungsten carbide (WC), a material renowned for its exceptional hardness and wear resistance. researchgate.net One industrial process involves the fusion of tungsten-containing materials, such as hard metal scrap, with a mixture of sodium hydroxide (NaOH) and sodium nitrate (NaNO₃). google.com In this process, the tungsten content is converted into a sodium tungstate melt. This melt is then dissolved in water, and the resulting sodium tungstate solution can be processed through conventional methods to produce tungsten carbide powder. google.com The reaction is highly exothermic and requires careful control of temperature and the volume of air blown in. google.com

The properties of tungsten oxide can be significantly enhanced by doping it with other elements. Sodium tungstate serves as the tungsten source in the synthesis of these doped structures. For example, gold-doped tungsten oxide films have been prepared, demonstrating improved electrochemical properties compared to standard nano tungsten oxide. matec-conferences.org The synthesis of these films can be achieved via a sol-gel method where a peroxotungstic acid precursor, derived from sodium tungstate, is used. matec-conferences.org

Similarly, aluminum and fluorine co-doped tungsten oxide hybrid nanoparticles have been synthesized through a simplified soft chemical route. researchgate.net These doped materials are investigated for their potential in applications such as photocatalysis. The synthesis typically involves dissolving this compound in a solution and then introducing the doping agents in the form of their respective salts or acids.

Green Chemistry Approaches in Na₂WO₄·2H₂O Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly methods for chemical synthesis. This trend extends to the preparation of sodium tungstate and its derivatives, with a focus on reducing waste, avoiding hazardous reagents, and utilizing milder reaction conditions.

Green chemistry principles are being applied to the synthesis of tungsten-based materials using sodium tungstate. One example is the facile, one-step hydrothermal synthesis of silver tungstate (Ag₂WO₄) nanorods. This method involves the direct chemical reaction between silver nitrate and sodium tungstate in an aqueous medium, which is considered a green assembly process. icm.edu.pl

Another innovative green approach involves the use of biological systems for the modification of tungsten compounds. A green protocol has been developed to modify purified sodium polytungstate (SPT) powder to enhance its photocatalytic activity. This method utilizes kombucha solvent, along with tartaric acid and glutamic acid, in a bioinorganic synthesis approach. nih.gov This biogenic method leverages the natural components of the kombucha culture to facilitate the chemical modification of the polyoxometalate. nih.gov

Furthermore, the ion-exchange method for preparing aqueous sols of tungsten oxide dihydrate from sodium tungstate can be considered a relatively green process. researchgate.net This method involves passing an aqueous solution of sodium tungstate through a column packed with a protonated cation-exchange resin, avoiding the use of harsh acids. researchgate.net

Table 2: Green Synthesis Approaches Involving Sodium Tungstate

| Target Compound/Material | Green Approach | Key Reagents/Components |

|---|---|---|

| Silver Tungstate (Ag₂WO₄) Nanorods | Hydrothermal Synthesis | Silver nitrate, Sodium tungstate, Water |

| Modified Sodium Polytungstate | Bioinorganic Synthesis | Sodium polytungstate, Tartaric acid, Glutamic acid, Kombucha solvent |

Minimization of By-products and Waste

In the synthesis of this compound and other tungsten-based materials, a significant focus of modern research and process optimization is the minimization of by-products and waste streams. Traditional methods for extracting tungsten from primary ores or recycling scrap often involve harsh chemical treatments and high energy consumption, leading to considerable environmental impact. questmetals.com Advanced methodologies are increasingly being developed and implemented to address these challenges by improving reaction efficiency, enabling reagent recycling, and reducing the volume and toxicity of waste generated.

Conventional hydrometallurgical processing of tungsten concentrates, for instance, is a complex and polluting process. researchgate.net The digestion of tungsten ores like scheelite (CaWO₄) and wolframite ((Fe,Mn)WO₄) with soda ash (sodium carbonate) or caustic soda (sodium hydroxide) is effective but has notable drawbacks. questmetals.com These processes often require an excess of reagents to achieve high recovery rates, which complicates recycling efforts and leads to high-salinity wastewater. questmetals.com It has been reported that for every ton of ammonium (B1175870) paratungstate (APT) produced—a key downstream product derived from sodium tungstate—approximately 120 tons of water are consumed, generating a similar volume of wastewater. questmetals.com

Acid leaching routes also present challenges. The treatment of scheelite with hydrochloric acid, while effective, generates solid tungstic acid that can passivate the surface of the mineral particles, hindering a complete reaction. questmetals.com Furthermore, if sulfuric acid is used, a large volume of calcium sulfate (gypsum) is produced as a by-product. mdpi.com

To mitigate these issues, several advanced strategies are being employed:

Process Intensification and Optimization: Modern approaches focus on optimizing reaction conditions to maximize tungsten extraction while minimizing reagent use. For example, in the recycling of tungsten carbide soft scrap, a mechanochemical reaction involving grinding the oxidized scrap with sodium hydroxide has been shown to achieve a 99.2% tungsten extraction with minimal co-extraction of cobalt (3.57%). mdpi.com This high selectivity simplifies downstream purification and reduces waste.

Reagent Recycling and Closed-Loop Systems: A key strategy for waste minimization is the development of closed-loop processes where reagents are regenerated and reused. In a mixed-acid system using nitric and phosphoric acids to leach scheelite, the phosphoric acid can be recycled, significantly reducing chemical consumption and waste discharge. mdpi.com Similarly, in the Na₂CO₃ sintering–(NH₄)₂CO₃ leaching process, the leaching residue, primarily calcium carbonate, can be recycled, and the mother liquor from APT crystallization is returned to the leaching step. mdpi.com

Solvometallurgy and Non-aqueous Processing: Solvometallurgical processes, which use organic solvents instead of water, are emerging as a promising alternative to traditional hydrometallurgy. A conceptual flowsheet for recovering tungsten from scheelite using a non-aqueous solvent extraction system demonstrated several advantages, including milder operating conditions (atmospheric pressure and temperatures below 100°C) and the elimination of high-salinity wastewater generation. acs.org

Advanced Pyrometallurgy: Pyrometallurgical methods, or smelting, are also being refined to improve efficiency and reduce waste. A fundamental study on producing sodium tungstate directly from wolframite via high-temperature smelting with sodium carbonate and silica reported a direct tungsten recovery of up to 96%. mdpi.com The primary by-product is a silicate slag containing impurities like iron and manganese, which is more stable and manageable than liquid effluent. mdpi.comprocurementresource.com

Electrodialysis for Purification: Instead of using inorganic acids for the neutralization and purification of alkaline sodium tungstate solutions, which generates chloride and sulfate effluents, electrodialysis can be employed. mdpi.com This membrane-based technology separates ions under an electric field, allowing for the production of tungstic acid and alkaline solutions without the addition of acids, thereby preventing the formation of salt-laden wastewater. mdpi.com

These advanced methodologies represent a shift towards more sustainable and environmentally conscious production of this compound and other tungsten compounds, aligning with the principles of green chemistry to reduce waste at its source.

Comparative Analysis of Tungsten Processing Methodologies

The following table provides a comparative overview of different methods for processing tungsten-bearing materials to produce sodium tungstate or its direct precursors, highlighting key aspects related to by-product and waste generation.

| Methodology | Starting Material | Key Reagents | Primary By-products & Waste Streams | Reported Efficiency / Recovery | Reference |

|---|---|---|---|---|---|

| Conventional Hydrometallurgy (Alkali Leaching) | Scheelite / Wolframite Concentrates | Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃) | High-salinity wastewater (containing unreacted alkali, sulfates, chlorides); solid residues with impurities. | ~99% WO₃ extraction from scheelite under optimized high-pressure conditions. | mdpi.com |

| Conventional Hydrometallurgy (Acid Leaching) | Scheelite Concentrates | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Large quantities of calcium sulfate (CaSO₄) by-product (with H₂SO₄); acidic wastewater. | >90% WO₃ recovery, but passivation can be an issue. | mdpi.com |

| Pyrometallurgy (Soda Roasting) | Low-Grade Scheelite Concentrates | Sodium Carbonate (Na₂CO₃) | Solid residue containing silicates and other mineral impurities; off-gases from roasting. | Aqueous leaching of roasted concentrate yields solutions with 78-120 g/L tungsten. | acs.org |

| Advanced Pyrometallurgy (Smelting) | Wolframite Ore | Sodium Carbonate (Na₂CO₃), Silica (SiO₂) | Inert silicate slag containing iron and manganese oxides. | Up to 96% direct recovery of WO₃ as sodium tungstate; >99% total recovery. | mdpi.comresearchgate.net |

| Mechanochemical Recycling | Tungsten Carbide (WC) Soft Scrap | Sodium Hydroxide (NaOH) | Solid residue containing cobalt; minimal liquid waste due to high selectivity. | 99.2% Tungsten extraction. | mdpi.com |

| Solvometallurgy | Scheelite Ores | HCl, Ethylene Glycol, Aliquat 336 (extractant) | Organic raffinate containing calcium; no high-salinity wastewater. | ≥95% tungsten leaching from low-grade ore. | acs.org |

| Hydrometallurgy with Reagent Recycling | Scheelite Concentrates | Nitric Acid (HNO₃), Phosphoric Acid (H₃PO₄) | Reduced emissions due to recycling of H₃PO₄ leaching solution. | >97% Tungsten extraction. | mdpi.com |

Catalytic Applications and Mechanistic Investigations of Sodium Tungstate Dihydrate

Na₂WO₄·2H₂O as a Catalyst and Precursor in Organic Transformations

Sodium tungstate (B81510) dihydrate, in conjunction with an oxidant, typically hydrogen peroxide (H₂O₂), forms the basis of a powerful catalytic system. The active catalytic species are generally believed to be peroxotungstate complexes, which are formed in situ from the reaction of the tungstate ion with hydrogen peroxide. These peroxo species are highly reactive and are capable of transferring an oxygen atom to a variety of organic substrates. The versatility of this catalytic system is evident in its ability to effect a range of oxidative transformations, including the epoxidation of alkenes, the oxidation of alcohols to carbonyl compounds, the oxidation of amines, the oxidation of organosulfur compounds, and the cleavage of carbon-carbon double bonds.

The catalytic cycle is initiated by the reaction of sodium tungstate with hydrogen peroxide to form various peroxotungstate species. The nature of these species is pH-dependent and can influence the outcome of the reaction. These peroxotungstates then act as the primary oxidant, transferring an oxygen atom to the organic substrate, thereby regenerating the tungstate catalyst, which can then re-enter the catalytic cycle.

Oxidation Reactions

The sodium tungstate dihydrate/hydrogen peroxide system is a potent oxidizing agent for a variety of functional groups. The following sections detail its application in specific oxidation reactions.

Alkene Epoxidation

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. This compound has proven to be an effective catalyst for this reaction, typically in the presence of hydrogen peroxide.

The reaction mechanism is believed to involve the formation of peroxotungstate species that act as the active oxygen transfer agents. The catalytic cycle begins with the reaction of sodium tungstate with hydrogen peroxide to form a variety of peroxotungstates. These species then react with the alkene to form the corresponding epoxide and regenerate the tungstate catalyst. The stereochemistry of the epoxidation is often retained from the starting alkene, suggesting a concerted mechanism.

The efficiency of the epoxidation can be influenced by several factors, including the reaction medium, pH, and the presence of co-catalysts or phase transfer catalysts, particularly for lipophilic alkenes. For instance, the use of a phosphate (B84403) buffer has been shown to be beneficial in the epoxidation of terpenes like limonene, geraniol, and nerol.

A notable application of this catalytic system is in the epoxidation of α,β-unsaturated acids, a transformation first reported by Payne and Williams. This method provides a straightforward route to α,β-epoxy acids, which are useful synthetic intermediates.

| Alkene Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Epoxide Yield (%) |

| Cyclohexene | Na₂WO₄·2H₂O / H₂O₂ | Water | 70 | 4 | 85 |

| 1-Octene | Na₂WO₄·2H₂O / H₂O₂ / PTC | Toluene | 90 | 5 | 89 |

| Styrene | Na₂WO₄·2H₂O / H₂O₂ | Ethanol (B145695) | 60 | 6 | 78 |

| (R)-(+)-Limonene | Na₂WO₄·2H₂O / H₂O₂ | Water (phosphate buffer) | 70 | - | 81 (selectivity) |

| Maleic Acid | Na₂WO₄·2H₂O / H₂O₂ | Water | 50 | 2 | 92 |

Oxidation of Alcohols to Carbonyl Compounds

The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. The this compound/hydrogen peroxide system offers a green and efficient alternative to traditional stoichiometric oxidants. This method is applicable to both primary and secondary alcohols.

The reaction is believed to proceed through the formation of a peroxotungstate intermediate, which then oxidizes the alcohol. For secondary alcohols, the reaction typically affords the corresponding ketones in good to excellent yields. The oxidation of primary alcohols can be more nuanced; depending on the reaction conditions, either the aldehyde or the corresponding carboxylic acid can be obtained as the major product. Careful control of the stoichiometry of hydrogen peroxide is often key to achieving selective oxidation to the aldehyde.

The use of biphasic conditions, with a phase transfer catalyst (PTC) such as methyltrioctylammonium hydrogen sulfate, has been shown to be effective for the oxidation of a variety of secondary alcohols. This approach allows for the efficient oxidation of both alkyl and aryl-substituted alcohols.

| Alcohol Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Carbonyl Compound Yield (%) |

| 2-Octanol | Na₂WO₄·2H₂O / H₂O₂ / PTC | Toluene | 90 | 3 | 96 |

| 1-Phenylethanol | Na₂WO₄·2H₂O / H₂O₂ / PTC | Toluene | 90 | 2 | 94 |

| Cyclohexanol (B46403) | Na₂WO₄·2H₂O / H₂O₂ | Water | 80 | 5 | 88 |

| Benzyl Alcohol | Na₂WO₄·2H₂O / H₂O₂ (<1.5 eq) | Toluene | 90 | 2 | 85 (aldehyde) |

| Benzyl Alcohol | Na₂WO₄·2H₂O / H₂O₂ (2.5-5 eq) | Toluene | 90 | 4 | 92 (benzoic acid) |

Oxidation of Amines (Primary and Secondary)

The oxidation of amines provides access to a range of nitrogen-containing functional groups. This compound, in conjunction with hydrogen peroxide or a urea-hydrogen peroxide adduct (UHP), serves as an effective catalyst for the oxidation of both primary and secondary amines.

Primary amines can be selectively oxidized to the corresponding N-monoalkylhydroxylamines, which are important biological and synthetic intermediates. This transformation is typically carried out using UHP as the oxidant in the presence of a catalytic amount of this compound. The method is applicable to a variety of primary amines, including chiral benzylic amines and α-amino esters, with yields generally ranging from good to excellent. Further oxidation of primary amines to nitro compounds can also be achieved under certain conditions.

The this compound-catalyzed oxidation of secondary amines with hydrogen peroxide provides a direct and efficient route to nitrones. This reaction can be performed in environmentally friendly solvents such as methanol (B129727) or water at room temperature, affording both acyclic and cyclic nitrones in good to excellent yields. Nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of nitrogen-containing heterocyclic compounds.

| Amine Substrate | Catalyst System | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) |

| Benzylamine | Na₂WO₄·2H₂O | UHP | Methanol | Room Temp | N-Benzylhydroxylamine | 75 |

| Methyl L-leucinate | Na₂WO₄·2H₂O | H₂O₂ | Methanol | Room Temp | Corresponding oxime | excellent |

| Dibenzylamine | Na₂WO₄·2H₂O | H₂O₂ | Methanol | Room Temp | N-Benzylidenebenzylamine N-oxide | 89 |

| N-Methylaniline | Na₂WO₄·2H₂O | H₂O₂ | Water | Room Temp | N-Methyl-N-phenylnitrone | 78 |

| Piperidine | Na₂WO₄·2H₂O | H₂O₂ | Water | Room Temp | 1-Piperideine N-oxide | 85 |

Oxidation of Organosulfur Compounds (Sulfoxides, Sulfones)

The selective oxidation of sulfides to sulfoxides and sulfones is a crucial transformation in organic synthesis, as these functional groups are present in many pharmaceuticals and other biologically active molecules. The this compound/hydrogen peroxide system provides a clean and efficient method for these oxidations.

The reaction typically proceeds in a stepwise manner, with the sulfide (B99878) first being oxidized to the sulfoxide (B87167), which can then be further oxidized to the sulfone. By carefully controlling the reaction conditions, particularly the stoichiometry of the hydrogen peroxide, it is often possible to selectively obtain either the sulfoxide or the sulfone as the major product.

The use of a biphasic system with a phase transfer catalyst (PTC) and a promoter such as phenylphosphonic acid has been reported to be highly effective for the oxidation of a wide range of aromatic and aliphatic sulfides to the corresponding sulfoxides and sulfones, often without the need for organic solvents. Aliphatic sulfides are generally more reactive than their aromatic counterparts in this system. A key advantage of this method is its functional group tolerance; for instance, substrates containing allyl groups or alcohol functionalities can be selectively oxidized at the sulfur atom without affecting the other functional groups.

| Organosulfur Substrate | Catalyst System | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) |

| Diphenyl sulfide | Na₂WO₄·2H₂O / PTC / Phenylphosphonic acid | H₂O₂ | None | 90 | Diphenyl sulfone | 96 |

| Thioanisole | Na₂WO₄·2H₂O / PTC | H₂O₂ (1.1 eq) | None | 50 | Phenyl methyl sulfoxide | 92 |

| Thioanisole | Na₂WO₄·2H₂O / PTC | H₂O₂ (2.2 eq) | None | 70 | Phenyl methyl sulfone | 95 |

| Dibenzothiophene (B1670422) | Na₂WO₄·2H₂O / PTC | H₂O₂ | None | 90 | Dibenzothiophene-5,5-dioxide | 98 |

| Allyl phenyl sulfide | Na₂WO₄·2H₂O / PTC | H₂O₂ | None | 70 | Allyl phenyl sulfone | 90 |

Cleavage of Double Bonds

In addition to epoxidation, the this compound/hydrogen peroxide system can also effect the oxidative cleavage of carbon-

Heterocycle Synthesis

This compound has demonstrated significant efficacy as a catalyst in the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceuticals and biologically active molecules. thieme-connect.comsphinxsai.com Its application in this area often aligns with the principles of green chemistry by enabling efficient reactions under mild conditions. sphinxsai.com

One notable application is the synthesis of 2,4,5-triaryl-substituted imidazoles. sphinxsai.com This is achieved through a one-pot, three-component condensation of an aromatic aldehyde, benzil, and ammonium (B1175870) acetate. sphinxsai.com Using this compound (10 mol%) in ethanol under reflux conditions, the desired imidazole (B134444) products are obtained in high yields within a short reaction time (30-60 minutes). sphinxsai.com This method is considered a green protocol due to the use of an inexpensive catalyst and an environmentally benign solvent like ethanol. sphinxsai.com

Further research has highlighted its role in forming other heterocyclic systems. For instance, it catalyzes the preparation of nitrones through the oxidation of bicyclic amines and facilitates the synthesis of 1,4-epoxy cycloadducts via sequential selective oxidation and intramolecular cycloaddition of specific methyl glycinates. thieme-connect.comresearchgate.net

Table 1: Synthesis of 2,4,5-Triaryl Imidazoles using Na₂WO₄·2H₂O Catalyst

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 30 | 94 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 35 | 96 |

| 3 | 4-Methylbenzaldehyde | 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole | 40 | 92 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 45 | 90 |

| 5 | 3-Nitrobenzaldehyde | 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | 60 | 88 |

Data sourced from research on one-pot three-component synthesis protocols. sphinxsai.com

Other Catalytic Applications in Fine Chemical Synthesis

Beyond heterocycle synthesis, this compound is a catalyst for several fundamental transformations in the synthesis of fine chemicals. nbinno.com Its primary role is in oxidation reactions, where it is valued for its efficiency and for operating under mild, environmentally friendly conditions. nbinno.comnbinno.com

Key applications include:

Epoxidation of Alkenes: It is an effective catalyst for converting alkenes into epoxides, which are crucial intermediates in the pharmaceutical and fine chemical industries. thieme-connect.comresearchgate.netnbinno.com The first use of the catalyst for the epoxidation of α,β-unsaturated acids was described by Payne and Williams. thieme-connect.comresearchgate.net

Oxidation of Alcohols: The compound excels in the oxidation of both primary and secondary alcohols to their corresponding aldehydes or ketones, a foundational reaction in organic synthesis. nbinno.comnbinno.comchemicalbook.com

Oxidation of Amines and Imines: this compound, combined with hydrogen peroxide, is used for the oxidation of secondary amines to nitrones. nih.govnih.govresearchgate.net It can also catalyze the oxidation of primary amines. sbq.org.br

Sulfur Oxidation: It is employed in the oxidation of sulfur-containing organic compounds. thieme-connect.comresearchgate.net

These catalytic systems often use hydrogen peroxide as the terminal oxidant, producing water as the only byproduct, which enhances their "green" credentials. sbq.org.br

Mechanistic Studies of Na₂WO₄·2H₂O Catalyzed Reactions

The catalytic activity of this compound in oxidation reactions is intrinsically linked to its interaction with an oxidant, most commonly hydrogen peroxide. sbq.org.brresearchgate.net The mechanism involves the formation of active tungsten-peroxo species that are capable of transferring an oxygen atom to the substrate. sbq.org.br

Role of Hydrogen Peroxide in Oxidation Systems

Hydrogen peroxide (H₂O₂) is the preferred oxidant in combination with this compound for numerous catalytic transformations. researchgate.net This pairing is central to the system's effectiveness and its alignment with green chemistry principles, as the reaction's primary byproduct is water. sbq.org.brrsc.org

In these systems, Na₂WO₄·2H₂O acts as a catalyst precursor. It reacts with hydrogen peroxide to generate a peracid or, more accurately, a peroxotungstate species. sbq.org.brresearchgate.net This newly formed species is the potent oxidizing agent responsible for the subsequent transformation of the organic substrate, such as an alkene or an alcohol. sbq.org.brresearchgate.net The sodium tungstate is then regenerated, allowing it to participate in further catalytic cycles.

The efficiency of this system can be influenced by reaction conditions. For instance, at high concentrations, the tungstate catalyst can also promote the decomposition of hydrogen peroxide, which is an undesirable side reaction. rsc.org Therefore, controlling the catalyst concentration is crucial to ensure that the oxidation of the substrate is favored over H₂O₂ decomposition. rsc.org

Peroxocomplex Formation and Activity

The catalytic cycle in oxidation reactions involving sodium tungstate and hydrogen peroxide proceeds through the formation of active peroxocomplexes. sbq.org.br When this compound is treated with hydrogen peroxide, the tungstate anion [WO₄]²⁻ is converted into various peroxotungstates. sbq.org.br

These peroxocomplexes are the true catalytic species that perform the oxidation. sbq.org.br The exact nature of the active species can vary depending on the reaction conditions, such as pH and the presence of co-catalysts. These tungsten peroxocomplexes are powerful yet selective oxidizing agents, capable of epoxidizing double bonds and oxidizing alcohols and amines under mild conditions. sbq.org.brthieme-connect.comresearchgate.net The conjugation of sodium tungstate with other inorganic reagents can lead to the formation of various complexes, including polyoxometalates and peroxocomplexes, which can catalyze oxidation reactions themselves. sbq.org.br

Influence of Co-catalysts and Reaction Conditions

The efficiency, selectivity, and scope of this compound-catalyzed reactions can be significantly enhanced by the addition of co-catalysts and the careful control of reaction conditions such as solvent and pH. sphinxsai.comresearchgate.netgoogle.com

Co-catalysts: In olefin epoxidation, the use of phosphoric acid (H₃PO₄) as a co-catalyst has been reported. sbq.org.br More complex systems may employ an (aminomethyl)phosphonic acid, which is crucial for achieving high reactivity. researchgate.net Acids like acetic acid can also be used as co-catalysts; studies have shown that maintaining a specific ratio of sodium tungstate to acetic acid is critical for suppressing the unwanted decomposition of hydrogen peroxide, thereby maximizing oxidant utilization. rsc.org

Phase Transfer Catalysts (PTCs): For reactions involving immiscible aqueous and organic phases, PTCs such as quaternary ammonium salts (e.g., methyltrioctylammonium hydrogensulfate) are often essential. sbq.org.brresearchgate.net They facilitate the transfer of the active tungstate species from the aqueous phase to the organic phase where the substrate is located. researchgate.net

Solvent and pH: The choice of solvent can be critical. For example, amide solvents have been found to be suitable for the oxidation of alcohols. google.com The pH of the reaction medium is another key parameter. In certain alcohol oxidations, the reaction proceeds smoothly under neutral or slightly acidic conditions, while lower pH values can sometimes lead to decreased selectivity. google.com

Table 2: Effect of Reaction Conditions on Catalytic Performance

| Catalytic System | Substrate | Key Condition/Co-catalyst | Outcome |

|---|---|---|---|

| Na₂WO₄·2H₂O / H₂O₂ | 2,4,5-triaryl imidazoles | Ethanol (Solvent), Reflux | High yields, short reaction times. sphinxsai.com |

| Na₂WO₄·2H₂O / H₂O₂ | Olefins | (Aminomethyl)phosphonic acid, PTC | High reactivity in epoxidation. researchgate.net |

| Na₂WO₄·2H₂O / H₂O₂ | Alkenes | Acetic Acid | Suppresses H₂O₂ decomposition. rsc.org |

This compound in Industrial Chemical Processes

The utility of this compound extends from the laboratory to various industrial applications, where it functions as a catalyst or an essential chemical reagent. nbinno.comvizagchemical.com Its affordability and catalytic efficiency make it a viable choice for large-scale chemical production. researchgate.net

A significant industrial application was the epoxidation of allyl alcohol to produce glycidol, using a sodium tungstate and hydrogen peroxide system. sbq.org.br This process served as an alternative to traditional routes. In the petrochemical industry, sodium tungstate is employed as a catalyst for desulfurization, a critical process in petroleum refining that removes sulfur compounds from crude oil to produce cleaner fuels and comply with environmental regulations. vizagchemical.com

Beyond catalysis, it serves as a raw material for producing other tungsten compounds, including tungsten metal itself. nbinno.comvizagchemical.com In the textile industry, it is used as a dying and printing auxiliary, acting as a fixing agent to ensure color vibrancy and stability. nbinno.com It is also utilized in the manufacturing of pigments and as a corrosion inhibitor. nbinno.comsamaterials.com

Petrochemical Applications

This compound (Na₂WO₄·2H₂O) serves as a versatile and effective catalyst in several critical petrochemical processes, primarily in oxidation reactions. muscatchemical.comresearchgate.netresearchgate.net Its utility is particularly notable in desulfurization and the synthesis of valuable chemical intermediates through the oxidation of hydrocarbons. nbinno.comvizagchemical.com

One of the most significant applications is in oxidative desulfurization (ODS), a process that removes sulfur-containing compounds from petroleum feedstocks to produce cleaner fuels and meet stringent environmental regulations. vizagchemical.com this compound, in conjunction with an oxidant like hydrogen peroxide (H₂O₂), catalyzes the oxidation of refractory sulfur compounds, such as dibenzothiophene (DBT) and its derivatives, which are difficult to remove using conventional hydrodesulfurization (HDS). researchgate.netosti.gov The resulting oxidized sulfur compounds (sulfones) have higher polarity and can be easily separated from the nonpolar fuel phase by extraction. osti.gov

Research has demonstrated the high efficiency of this catalytic system. In one study using a halogen-free ionic liquid as the reaction medium, the this compound/H₂O₂ system achieved a 99.4% removal of dibenzothiophene from a model diesel fuel under mild conditions (323 K). researchgate.net This process successfully reduced the sulfur content from 500 µg/g to just 3 µg/g, meeting the standards for ultra-deep desulfurization. researchgate.net

Table 1: Performance of Na₂WO₄·2H₂O in Oxidative Desulfurization of Model Diesel

| Parameter | Value |

|---|---|

| Substrate | Dibenzothiophene (DBT) |

| Catalyst | This compound (Na₂WO₄·2H₂O) |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Medium | Halogen-free ionic liquid |

| Temperature | 323 K |

| Initial Sulfur Content | 500 µg/g |

| Final Sulfur Content | 3 µg/g |

| Removal Efficiency | 99.4% |

Data sourced from research on deep catalytic oxidation desulfurization. researchgate.net

Beyond desulfurization, this compound is a key catalyst for the epoxidation of olefins (alkenes). nbinno.combiofargo.com Epoxides are highly valuable intermediates in the petrochemical industry, used in the production of glycols, polymers, and other fine chemicals. The catalytic system typically employs hydrogen peroxide as a green oxidant, which yields only water as a byproduct. sbq.org.br An efficient system for olefin epoxidation has been developed using this compound with co-catalysts such as (aminomethyl)phosphonic acid and a phase-transfer agent like methyltrioctylammonium hydrogensulfate. This system operates in high yield, either without a solvent or with toluene, under halide-free conditions. researchgate.net

Table 2: Catalytic System for Olefin Epoxidation

| Component | Role |

|---|---|

| This compound | Main Catalyst |

| Hydrogen peroxide (30%) | Oxidant |

| (Aminomethyl)phosphonic acid | Co-catalyst / Ligand |

| Methyltrioctylammonium hydrogensulfate | Phase-Transfer Catalyst |

This system demonstrates high reactivity and yield in the conversion of olefins to epoxides. researchgate.net

Furthermore, the compound is effective in the oxidation of alcohols to produce aldehydes and ketones, which are fundamental transformations in organic synthesis and the production of specialty chemicals. nbinno.comresearchgate.net

Large-scale Synthesis Methodologies

The properties of this compound make it highly suitable for large-scale synthesis, aligning with the principles of green and sustainable chemistry. nbinno.comsbq.org.br Its effectiveness in industrial applications stems from its low cost, high catalytic activity, and compatibility with environmentally benign oxidants like hydrogen peroxide. nbinno.comsphinxsai.com Methodologies employing this catalyst are characterized by mild reaction conditions, which reduce energy consumption and improve safety. nbinno.com

Table 3: One-Pot Synthesis of 2,4,5-Triarylimidazoles

| Component | Role |

|---|---|

| Aromatic Aldehyde | Reactant |

| Benzil | Reactant |

| Ammonium Acetate | Reactant (Ammonia Source) |

| This compound | Catalyst |

| Ethanol | Solvent |

This methodology represents a green, rapid, and efficient approach for synthesizing complex heterocyclic compounds. sphinxsai.com

The catalytic mechanisms involving this compound are often enhanced in biphasic systems or through the use of phase-transfer catalysts, which facilitate the interaction between reactants in different phases (e.g., an aqueous oxidant phase and an organic substrate phase). sbq.org.br This is crucial for large-scale oxidation of organosulfur compounds, where a system using this compound, H₂O₂, a phase-transfer catalyst, and phenylphosphonic acid as a promoter can effectively convert sulfides to sulfones without the need for organic solvents. sbq.org.br

The development of tungstate-based ionic liquids represents another advancement for large-scale synthesis. These catalysts can exhibit dual reactivity, such as in the direct conversion of olefins into cyclic organic carbonates. researchgate.net This assisted-tandem catalysis involves an initial epoxidation of the olefin with H₂O₂, followed by the insertion of carbon dioxide to form the carbonate, all facilitated by the tungstate catalyst. researchgate.net Such multi-step, one-pot reactions are highly desirable in industrial settings for maximizing efficiency and minimizing capital and operational costs.

Applications in Materials Science and Engineering

Tungsten-Based Material Development using Na₂WO₄·2H₂O

Sodium tungstate (B81510) dihydrate is a key starting material for the synthesis of diverse tungsten-based materials. nanorh.com Its solubility in water makes it an ideal precursor for processes that require a homogeneous distribution of tungsten at the atomic or molecular level.

High-Density Materials

The high atomic mass of tungsten makes it a primary component in the formulation of high-density materials. Sodium tungstate dihydrate serves as a convenient and reactive source of tungsten for the production of these materials. nanorh.com Applications include the manufacturing of tungsten carbides and other tungsten alloys which are valued for their substantial density. nanorh.com

| Material | Precursor | Application |

| Tungsten Alloys | This compound | High-density components |

| Tungsten Carbides | This compound | Wear-resistant parts, cutting tools |

Materials for Aerospace and Automotive Industries

The aerospace and automotive sectors demand materials with exceptional strength, durability, and performance at extreme temperatures. Tungsten-based materials, often synthesized from this compound, are integral to meeting these requirements. nanorh.comsamaterials.com These materials are utilized in the manufacturing of components that require high strength-to-weight ratios and resistance to wear and high temperatures. nanorh.com

| Industry | Application of Tungsten-Based Materials | Precursor Compound |

| Aerospace | High-performance alloys, engine components | This compound |

| Automotive | Wear-resistant parts, high-density components | This compound |

Na₂WO₄·2H₂O in Nanomaterials for Advanced Technologies

The use of this compound extends to the fabrication of nanomaterials with unique properties for advanced technological applications. nanorh.com It is a common precursor in the synthesis of tungsten oxide nanomaterials and other intricate nanostructures. nanorh.com

Electronic Devices and Sensors

Tungsten oxide nanomaterials, derived from this compound, are being explored for their potential in electronic devices and sensors. nanorh.com The synthesis method can be tailored to produce nanostructures with specific morphologies, such as nanorods and nanowires, which are crucial for the development of advanced sensing and electronic components.

Optical Coatings and Materials

This compound finds application in the formulation of optical coatings and materials. nanorh.com These coatings can be designed to have specific refractive indices and transmission properties, making them suitable for use in high-performance optical components like lenses and mirrors. nanorh.com

Battery and Supercapacitor Materials

In the field of energy storage, this compound is utilized in the development of materials for batteries and supercapacitors. nanorh.com It serves as a precursor for tungsten-based materials that can enhance the energy storage capacity and performance of these devices. nanorh.com For instance, tungsten-based materials are being investigated for use as both positive and negative electrodes in super batteries. Research has also focused on the development of pseudocapacitive materials, which store charge through rapid redox reactions, to bridge the gap between traditional batteries and supercapacitors. mdpi.com

Recent studies have explored the use of tungsten disulfide (WS₂) nanosheets, synthesized from precursors like this compound, as a pseudocapacitive anode material for sodium-ion capacitors. researchgate.netrsc.org Additionally, bimetallic tungstates are being investigated as promising candidates for electrochemical energy applications. researchgate.net

Electrochromic Devices

This compound serves as a crucial precursor in the synthesis of tungsten oxide (WO₃) thin films, which are the active component in many electrochromic devices. vizagchemical.comdaneshyari.com These devices, often referred to as smart glass or dynamic windows, can reversibly change their optical properties, such as transmittance and absorbance, when a small electrical voltage is applied. vizagchemical.com The functionality of these devices relies on the electrochemical intercalation and deintercalation of ions (e.g., H⁺, Li⁺) into the tungsten oxide layer. daneshyari.comrsc.org

The process is generally described by the following reversible reaction:

WO₃ (transparent) + xM⁺ + xe⁻ ↔ MₓWO₃ (blue) (where M⁺ represents an ion like Li⁺ or H⁺)

Sodium tungstate is a preferred starting material for creating these tungsten oxide films through various deposition techniques due to its solubility and reliability. daneshyari.com Methods such as electrodeposition and sol-gel synthesis are commonly employed to create uniform, amorphous, or crystalline WO₃ films from a sodium tungstate solution. daneshyari.com Research has demonstrated that tungsten oxide dihydrate (WO₃·2H₂O) films, fabricated via a cost-effective cathodic electrodeposition method, exhibit exceptional dual-band electrochromic performance. rsc.org The presence of interlayer structural water in these films facilitates ion intercalation, which is critical for controlling the optical properties across both the visible and near-infrared (NIR) regions while maintaining structural integrity. rsc.org

Detailed research findings highlight the performance of these electrochromic films. For instance, amorphous WO₃·2H₂O films have shown high optical modulation, fast switching speeds, and excellent cycling stability, making them suitable for practical applications. rsc.org

| Performance Metric | Value | Wavelength | Electrolyte |

|---|---|---|---|

| Optical Modulation | ~92% | 633 nm | 1.0 M LiClO₄/PC |

| Optical Modulation | ~86% | 1100 nm | 1.0 M LiClO₄/PC |

| Coloration Time | 18.1 s | 633 nm | 1.0 M LiClO₄/PC |

| Bleaching Time | 17.5 s | 633 nm | 1.0 M LiClO₄/PC |

| Coloration Efficiency | 72.3 cm²/C | 633 nm | 1.0 M LiClO₄/PC |

| Coloration Efficiency | 204.2 cm²/C | 1100 nm | 1.0 M LiClO₄/PC |

| Cycling Stability | 94% retention after 2000 cycles | 633 nm | 1.0 M LiClO₄/PC |

Application in Pigment and Dye Production

In the chemical industry, this compound is utilized in the manufacturing of pigments and dyes. vizagchemical.comnanorh.comsamaterials.com Its primary role in the textile industry is that of a mordant, a substance that sets dyes on fabrics. samaterials.comvizagchemical.com The term "mordant" originates from the French word mordre, meaning "to bite," reflecting the historical belief that the agent helped the dye "bite" into the fiber to secure it. sodium-tungstate.com

A mordant functions by forming a coordination complex with the dye molecule; this complex then binds firmly to the textile fibers. sodium-tungstate.com This process significantly enhances the colorfastness of the dyed fabric, making it more resistant to fading from washing or exposure to light. vizagchemical.com Sodium tungstate is also used to produce tungsten-based inorganic pigments, which serve as coloring agents in applications such as ceramics and coatings. nanorh.comguidechem.com The choice of mordant can influence the final shade of the color, allowing for a broader palette from a single dye source. researchgate.net

| Mordant Type | Active Metal Ion | General Effect on Color | Common Fibers |

|---|---|---|---|

| Sodium Tungstate | Tungsten (W) | Used for specific pigment formation and as a dye fixative. | Cotton, Wool, Silk |

| Alum (Potassium Aluminum Sulfate) | Aluminum (Al) | Generally brightens colors; considered a neutral mordant. wordpress.com | Wool, Silk, Cotton |

| Copper Sulfate | Copper (Cu) | "Saddens" or deepens colors, often shifting them towards green or brown hues. wordpress.com | Wool, Cotton |

| Ferrous Sulfate | Iron (Fe) | "Saddens" colors, producing grays, browns, and blacks. Can make fibers harsh. | Wool, Silk, Cotton |

| Tannic Acid | N/A (Organic Compound) | Often used as a pre-mordant for cellulose fibers to improve dye uptake. Can add a brownish tint. | Cotton, Linen |

Stabilizing Agent in Glass and Ceramics

Sodium tungstate is employed in the manufacturing of glass and ceramics, where it can act as a fluxing agent. vizagchemical.com In this capacity, it lowers the melting point and viscosity of the silicate or ceramic mixture, which improves the workability of the material during production. vizagchemical.com

Beyond its role as a flux, tungstate compounds can serve as stabilizing agents by being incorporated into the glass matrix to control its final properties. Research into calcium-tungstate-borate glasses has shown that tungstate compounds can be used to develop specialized glass-ceramics. nih.gov In these materials, a controlled heat treatment process above the glass transition temperature can induce the precipitation of specific crystalline phases, such as calcium tungstate (CaWO₄), within the amorphous glass matrix. nih.gov This ability to form a glass-ceramic material—a composite of glassy and crystalline phases—allows for the precise tailoring of mechanical, thermal, and optical properties. The tungstate component is integral to forming these crystalline structures, thereby stabilizing the desired phase and enhancing the functionality of the final product, such as for luminescent applications. nih.gov

| Property Modified | Effect of Tungstate Addition | Application/Benefit |

|---|---|---|

| Melting Point | Lowers the melting point of the mixture (acts as a flux). vizagchemical.com | Reduces energy consumption and improves workability during manufacturing. |

| Crystallization | Promotes the controlled precipitation of crystalline phases (e.g., CaWO₄) upon heat treatment. nih.gov | Enables the formation of glass-ceramics with tailored thermal, mechanical, or optical properties. |

| Luminescence | Can serve as a host matrix for luminescent ions (e.g., Eu³⁺) in the precipitated crystals. nih.gov | Development of phosphors and other luminescent materials. |

Environmental and Biological Research Applications

Environmental Remediation and Monitoring

Sodium tungstate (B81510) dihydrate plays a significant role in the development of technologies aimed at mitigating environmental pollution and monitoring contaminants. It serves as a precursor or a direct agent in processes designed to purify water and degrade harmful substances.

Sodium tungstate dihydrate is employed as a water treatment agent, primarily due to its high solubility in water and the reactivity of the tungstate ion. chemicalbook.comnbinno.comnbinno.com Its integration into water treatment protocols is facilitated by its ability to act in various mechanisms, including precipitation, complexation, and ion exchange. chemicalbook.comnbinno.com The compound's stability and solubility allow for its straightforward incorporation into existing treatment systems, enhancing their efficiency without requiring complex modifications. nbinno.com It is a crucial component in advanced water treatment strategies aimed at ensuring environmental compliance and protecting public health. nbinno.com

A primary application of this compound in water treatment is the removal of heavy metal ions from industrial wastewater. nbinno.comnbinno.com The tungstate ion can form stable, insoluble complexes with various toxic heavy metal ions, such as cadmium, copper, and lead. chemicalbook.comnbinno.com This property makes it invaluable for processes like precipitation and complexation, which facilitate the separation and removal of these contaminants from water sources. chemicalbook.comnbinno.com Research has shown that the use of tungstate-based compounds can achieve remarkable heavy metal removal efficiencies, with some studies reporting up to a 99% reduction in contaminant levels. nbinno.com This significantly improves the quality of treated water, making it safer for discharge or reuse. nbinno.com

Table 1: Efficacy of Tungstate-Based Compounds in Heavy Metal Removal

| Contaminant | Removal Efficiency | Reference |

|---|

Note: This table illustrates the potential removal efficiency of tungstate-derived compounds in water treatment applications.

While sodium tungstate is effective for heavy metal removal, its direct application in the removal of nitrates and phosphates from water is not well-documented in current research. Some studies indicate that tungstate may act as an inhibitor of respiratory nitrate (B79036) reductases in certain bacteria, which are enzymes crucial for biological denitrification processes. mdpi.com This suggests a potential counteractive effect rather than a direct contribution to nitrate removal. Further research is needed to explore any potential role of this compound in the sequestration of nitrates and phosphates from aqueous environments.

This compound serves as a precursor in the synthesis of tungsten-based photocatalysts, such as tungsten trioxide (WO₃). These materials are investigated for their ability to degrade organic pollutants in water under light irradiation. For instance, WO₃ layers deposited on fibers have been studied for the photocatalytic degradation of organic dyes like Rhodamine B (RhB) under visible light. nih.gov One study observed a 24% removal of RhB dye after 150 minutes of irradiation using a WO₃ layer synthesized from a 0.4 M concentration of this compound. nih.gov Bismuth tungstate (Bi₂WO₆), another photocatalyst derived from tungstate, has also gained significant attention for its potential in environmental remediation. nih.gov These photocatalytic applications represent a promising green technology for treating wastewater containing complex organic molecules. nih.gov

Table 2: Example of Photocatalytic Degradation using Tungsten Oxide

| Pollutant | Catalyst | Light Source | Degradation/Removal | Reference |

|---|

Note: This table provides an example of research findings in the photocatalytic application of materials derived from sodium tungstate.

Biochemical and Biomedical Research

In the realm of biological research, sodium tungstate is recognized for its ability to interact with and modulate the function of specific enzymes, making it a valuable tool for studying cellular signaling pathways.

Sodium tungstate is widely used in biochemical research as a phosphatase inhibitor. chemicalbook.comnih.gov The tungstate ion (WO₄²⁻) has a tetrahedral structure and acts as a phosphate (B84403) analogue, allowing it to interfere with the activity of enzymes that catalyze dephosphorylation reactions. nih.govoup.com This inhibitory property is not always sufficient to explain all its biological effects but forms the basis of its application in many studies. nih.gov

Specific phosphatases inhibited by tungstate include:

Protein Tyrosine Phosphatase 1B (PTP1B): Sodium tungstate has been investigated as an inhibitor of PTP1B, an enzyme involved in metabolic regulation. nih.govresearchgate.net

PTEN (Phosphatase and Tensin Homolog): It has been shown to inhibit the activity of PTEN, a key negative regulator in the PI3K/Akt signaling pathway. chemicalbook.com

Protein Phosphatase 1 (PP1) and PP2A: Tungstate can inhibit these serine/threonine phosphatases, which are involved in a wide range of cellular processes. chemicalbook.comnih.gov

This inhibitory action on phosphatases allows researchers to probe the function of phosphorylation-dependent signaling pathways in various experimental models. chemicalbook.comoup.com For example, its effects on enzymes like catalase, glutathione (B108866) peroxidase, and glutathione-S-transferase have been studied to understand oxidative stress mechanisms. nih.gov

Anticancer Properties and Tumor Cell Inhibition

Sodium tungstate has been the subject of in vitro studies to determine its effects on cancer cells, particularly concerning its ability to induce cell death and inhibit proliferation. Research has shown that sodium tungstate can influence the viability of specific cancer cell lines by affecting fundamental cellular processes such as apoptosis and cell cycle progression.

In a study involving human peripheral blood lymphocytes (PBL), exposure to sodium tungstate resulted in a dose- and time-dependent increase in the number of cells undergoing early apoptosis. nih.gov This programmed cell death was identified through analyses using annexin (B1180172) V and propidium (B1200493) iodide. nih.gov Furthermore, the investigation extended to the THP-1 acute leukemic monocyte cell line, where alterations in the cell cycle were observed. nih.gov Treatment with sodium tungstate led to a reduction in the number of cells entering the S and G2/M phases of the cell cycle, which are critical phases for DNA replication and cell division, respectively. nih.gov These findings suggest that sodium tungstate can inhibit the proliferation of these cancer cells by arresting their cell cycle and inducing apoptosis. nih.gov

The table below summarizes the observed effects of sodium tungstate on cancer cell lines from the described research.

| Cell Line | Effect | Observation |

| Human Peripheral Blood Lymphocytes (PBL) | Induction of Apoptosis | A dose- and time-dependent increase in cells in early apoptosis was recorded. nih.gov |

| THP-1 (Acute Leukemic Monocytes) | Cell Cycle Alteration | A reduction in the number of cells in the S and G2/M phases of the cell cycle was observed. nih.gov |

Studies on MCL-1 Protein and Cell Death Mechanisms

Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family, which plays a pivotal role in cell survival and resistance to treatment in various cancers. mdpi.comunife.it The regulation of MCL-1 is a key mechanism in controlling programmed cell death. unife.itnih.gov Despite the known importance of MCL-1 in cell death pathways, a review of available scientific literature reveals no direct studies investigating the interaction between this compound and the MCL-1 protein or its specific role in tungstate-induced cell death mechanisms.

Axonal Growth Inhibition Studies

The provided outline requests information on axonal growth inhibition studies. However, current scientific research on sodium tungstate indicates that the compound promotes neurite outgrowth and offers neuroprotection rather than inhibiting axonal growth. Studies on neuroblastoma cell lines have demonstrated that sodium tungstate fosters differentiation into cholinergic neurites. nih.gov This process is associated with an increase in the G1/G0 phase of the cell cycle and is mediated by the synergistic activation of the Phosphatidylinositol 3-kinase (PI3K/Akt) and ERK1/2 signaling pathways. nih.gov

In mouse Neuro2a cells, sodium tungstate was found to enhance protein synthesis by activating the mechanistic target of rapamycin (B549165) (mTOR) and S6K kinases. nih.gov It also increased glucose uptake mediated by the GLUT3 transporter, which provides the necessary energy and protein synthesis for neurite outgrowth. nih.govnih.gov Furthermore, sodium tungstate treatment led to increased expression of myocyte enhancer factor 2D (MEF2D), a transcription factor involved in neuronal survival and plasticity. nih.gov The compound appears to achieve this by increasing the protein's half-life through a post-translational mechanism. nih.gov

These findings collectively suggest a role for sodium tungstate in promoting neuronal plasticity and growth, which is contrary to the concept of axonal growth inhibition. nih.gov

Blood Coagulation Studies

Sodium tungstate has been investigated for its potential as an antiplatelet agent, demonstrating inhibitory effects on platelet function and thrombus formation under flow conditions. mdpi.comunife.it Studies have shown that it interferes with the adhesive and cohesive properties of platelets, which are critical for blood coagulation and the formation of blood clots. mdpi.comunife.it

Research conducted in both mice and with human blood samples has revealed that sodium tungstate decreases the hemostatic capacity of platelets. mdpi.comunife.it In wild-type mice treated with the compound, a key observation was the prolongation of closure times in the Platelet Function Analyzer (PFA-100), an indicator of platelet dysfunction. mdpi.comunife.it Additionally, the surface area covered by platelets on collagen was reduced. unife.it In a thrombosis mouse model, the thrombi formed in animals treated with sodium tungstate were significantly smaller compared to untreated animals (4.6 ± 0.7 mg vs 8.9 ± 0.7 mg). mdpi.comunife.it

In studies using human blood, a dose-dependent effect was noted. unife.it At a concentration of 200 μM, sodium tungstate prolonged closure times in the PFA-100 and decreased both the surface covered by platelets and the formation of thrombi on denuded vessels. mdpi.comunife.it However, the compound did not appear to affect the aggregating response of platelets when activated by agents such as arachidonic acid, ADP, collagen, or ristocetin, nor did it alter the viscoelastic properties of the blood clot itself. mdpi.comunife.it The mechanism may be linked to its known role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), though other potential targets have not been ruled out. mdpi.comunife.it

The following table summarizes the key findings from blood coagulation studies involving sodium tungstate.

| Study Model | Parameter Measured | Result of Sodium Tungstate Treatment |

| Wild-Type (WT) Mice | PFA-100 Closure Time | Prolonged unife.it |

| Wild-Type (WT) Mice | Platelet Coverage on Collagen | Decreased unife.it |